Idrocilamide

Catalog No.
S3712155
CAS No.
35241-61-3
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Idrocilamide

CAS Number

35241-61-3

Product Name

Idrocilamide

IUPAC Name

(E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14)/b7-6+

InChI Key

OSCTXCOERRNGLW-VOTSOKGWSA-N

SMILES

Array

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCO

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCO

The exact mass of the compound Idrocilamide is 191.094628657 g/mol and the complexity rating of the compound is 196. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['63229', '58207', '44979']. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Idrocilamide (CAS: 35241-61-3), a synthetic cinnamamide derivative, is a specialized skeletal muscle relaxant and topical anti-inflammatory agent [1]. With a molecular weight of 191.23 g/mol, a melting point of 101 °C, and a density of 1.146 g/cm3, it offers a highly stable physical profile for formulation [2]. In procurement contexts, it is primarily sourced for the manufacturing of topical pharmaceutical preparations and as a highly specific reference inhibitor in Drug Metabolism and Pharmacokinetics (DMPK) assays. Its well-characterized physical properties and exceptionally low acute toxicity make it a practical candidate for both industrial scale-up and specialized laboratory applications [1].

Generic substitution of Idrocilamide with more common muscle relaxants, such as baclofen or mephenesin, fundamentally alters both manufacturing safety protocols and pharmacokinetic assay validity. From a handling perspective, substituting Idrocilamide with baclofen introduces severe acute toxicity risks, requiring stringent occupational exposure controls that drive up manufacturing costs [1]. Furthermore, in DMPK workflows, Idrocilamide possesses a potent inhibitory effect on the CYP1A2 enzyme; replacing it with standard relaxants eliminates this metabolic interaction, rendering the substitute useless as a positive control for CYP1A2-mediated drug-drug interaction (DDI) screening [2]. Consequently, for formulations requiring high safety margins or assays requiring specific cytochrome P450 modulation, Idrocilamide is strictly non-interchangeable.

Occupational Safety and Handling Toxicity (LD50)

When evaluating raw materials for large-scale formulation, Idrocilamide demonstrates an exceptionally favorable safety profile compared to standard in-class alternatives. Quantitative toxicity data shows that Idrocilamide has an oral LD50 in rats of >3000 mg/kg [1]. In stark contrast, the common muscle relaxant baclofen exhibits an oral LD50 of 145 mg/kg [2], and mephenesin shows an LD50 of 625 mg/kg [3]. This represents a greater than 20-fold safety margin over baclofen.

Evidence DimensionAcute Oral Toxicity (LD50 in rats)
Target Compound Data>3000 mg/kg
Comparator Or BaselineBaclofen (145 mg/kg); Mephenesin (625 mg/kg)
Quantified Difference>20-fold higher safety margin vs. baclofen; ~4.8-fold higher vs. mephenesin
ConditionsIn vivo oral administration (rat model)

Drastically lowers occupational exposure risks and specialized containment costs during bulk procurement and manufacturing.

Pharmacokinetic Probe Utility via CYP1A2 Inhibition

Idrocilamide is highly valued in DMPK research for its profound impact on cytochrome P450 enzymes, specifically CYP1A2. When co-administered with caffeine (a standard CYP1A2 substrate), Idrocilamide impairs caffeine biotransformation, resulting in an approximately 9-fold prolongation of the caffeine half-life (extending it from a baseline of ~5 hours to ~45 hours) [1]. Other common muscle relaxants do not exhibit this specific, potent CYP1A2 inhibitory profile.

Evidence DimensionCYP1A2-mediated substrate half-life prolongation
Target Compound Data~9-fold increase in caffeine half-life
Comparator Or BaselineBaseline CYP1A2 metabolism (uninhibited)
Quantified Difference900% increase in substrate retention time
ConditionsIn vivo pharmacokinetic interaction assay

Establishes the compound as a highly potent, commercially valuable reference inhibitor for in-vitro and in-vivo CYP1A2 DDI screening.

Formulation Stability and Alkaline Degradation Kinetics

For QA/QC and formulation shelf-life modeling, Idrocilamide provides highly predictable degradation kinetics. Under alkaline stress testing (50°C to 90°C), its degradation follows pseudo first-order kinetics with a precisely calculated activation energy of 13.1 kcal/mol [1]. This quantitative thermodynamic parameter allows formulators to accurately predict shelf-life and optimize the pH of topical creams, a level of validated kinetic data often missing for cruder botanical extracts or less-characterized analogs.

Evidence DimensionAlkaline degradation activation energy
Target Compound Data13.1 kcal/mol
Comparator Or BaselineUncharacterized generic cinnamamides (variable/unknown)
Quantified DifferencePrecise pseudo first-order kinetic predictability
ConditionsAlkaline stress testing (50–90°C)

Provides exact thermodynamic parameters necessary for formulators to calculate shelf-life and optimize pH in topical preparations.

Analytical Reproducibility in Micellar Liquid Chromatography

Idrocilamide demonstrates excellent processability in standard industrial QA/QC workflows. When analyzed using Micellar Liquid Chromatography (MLC) in pharmaceutical cream formulations, Idrocilamide yields an average recovery rate of 100.74 ± 0.93% with a limit of detection (LOD) of 1.0 µg/mL [1]. This high degree of analytical recovery ensures that procurement batches can be reliably quantified without the matrix interference issues common to more complex or less soluble muscle relaxants.

Evidence DimensionAnalytical recovery in cream formulations
Target Compound Data100.74 ± 0.93%
Comparator Or BaselineStandard HPLC baselines (variable matrix interference)
Quantified DifferenceNear-perfect recovery with low standard deviation
ConditionsMicellar Liquid Chromatography (0.1 M SDS, 10% n-propanol)

Guarantees high-precision QA/QC assay compatibility, reducing batch-to-batch analytical variance in industrial settings.

Topical Pharmaceutical Manufacturing

Due to its exceptionally high oral LD50 (>3000 mg/kg) and highly predictable alkaline degradation kinetics (activation energy of 13.1 kcal/mol), Idrocilamide is a highly suitable active pharmaceutical ingredient (API) for topical muscle relaxant creams. Its safety profile minimizes handling hazards during bulk formulation [1], [2].

CYP1A2 Drug-Drug Interaction (DDI) Screening

Because Idrocilamide induces a 9-fold prolongation of caffeine half-life via CYP1A2 inhibition, it is highly sought after as a positive control and reference inhibitor in DMPK laboratories evaluating the metabolic pathways of novel drug candidates [3].

Micellar Liquid Chromatography (MLC) Method Standardization

With a validated recovery rate of 100.74 ± 0.93% in complex cream matrices, Idrocilamide serves as an excellent reference standard for calibrating MLC equipment and validating new QA/QC protocols in pharmaceutical manufacturing [2].

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

191.094628657 Da

Monoisotopic Mass

191.094628657 Da

Heavy Atom Count

14

Melting Point

101.0 °C

UNII

6C816LUB1O

Wikipedia

Idrocilamide

Dates

Last modified: 08-20-2023

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